molecular formula C11H7FO3 B1300832 5-(2-Fluorophenyl)furan-2-carboxylic acid CAS No. 353761-02-1

5-(2-Fluorophenyl)furan-2-carboxylic acid

Cat. No. B1300832
CAS RN: 353761-02-1
M. Wt: 206.17 g/mol
InChI Key: GRMHOKHCKXBRIB-UHFFFAOYSA-N
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Description

“5-(2-Fluorophenyl)furan-2-carboxylic acid” is a chemical compound with the CAS Number: 353761-02-1 . Its molecular weight is 206.17 and its IUPAC name is 5-(2-fluorophenyl)-2-furoic acid . It is a solid substance and is stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The molecular structure of “5-(2-Fluorophenyl)furan-2-carboxylic acid” is characterized by a furan ring bearing a carboxylic acid group . The InChI code for this compound is 1S/C11H7FO3/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H, (H,13,14) .


Chemical Reactions Analysis

While specific chemical reactions involving “5-(2-Fluorophenyl)furan-2-carboxylic acid” are not detailed in the retrieved sources, studies on similar compounds provide some insights . For example, the reductive amination of 5-formylfuran-2-carboxylic acid (FFCA) has been studied with a cobalt phosphide nanorod catalyst to yield 5-aminomethylfuran carboxylic acid (AMFCA) .


Physical And Chemical Properties Analysis

“5-(2-Fluorophenyl)furan-2-carboxylic acid” is a solid substance . It has a molecular weight of 206.17 and its IUPAC name is 5-(2-fluorophenyl)-2-furoic acid . It is stored in a dry environment at 2-8°C .

Scientific Research Applications

Pharmaceutical Research

“5-(2-Fluorophenyl)furan-2-carboxylic acid” is a compound that can be utilized in the development of new pharmaceuticals. Its structure allows for the potential synthesis of various bioactive molecules, which could lead to the discovery of new therapeutic agents .

Material Science

In material science, this compound could be used as a building block for creating novel polymers or co-polymers. Its furan ring might lend unique properties to materials, such as increased resistance to heat or chemical degradation .

Chemical Synthesis

This acid serves as a versatile intermediate in chemical synthesis. It can be used to create complex organic molecules, which are essential in developing new chemical entities for various applications .

Biotechnology

In biotechnology, “5-(2-Fluorophenyl)furan-2-carboxylic acid” could be important for proteomics research. It may be involved in the study of protein interactions and functions, which is crucial for understanding biological processes and disease mechanisms .

Agriculture

The compound’s potential fungicidal properties could be explored for protecting crops against fungal diseases. This application could lead to the development of safer and more effective agricultural chemicals .

Safety And Hazards

The safety information for “5-(2-Fluorophenyl)furan-2-carboxylic acid” indicates that it may cause skin irritation and serious eye irritation . The compound is labeled with the signal word “Warning” and the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Future Directions

The future directions for “5-(2-Fluorophenyl)furan-2-carboxylic acid” and similar compounds are promising. Furan platform chemicals, including furan carboxylic acids, are being explored for their potential in the production of bio-based materials . For instance, 5-aminomethylfuran carboxylic acid (AMFCA), which can be synthesized from 5-formylfuran-2-carboxylic acid (FFCA), could potentially be used as a monomer for bio-based polyamides .

properties

IUPAC Name

5-(2-fluorophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO3/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMHOKHCKXBRIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352995
Record name 5-(2-fluorophenyl)-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluorophenyl)furan-2-carboxylic acid

CAS RN

353761-02-1
Record name 5-(2-fluorophenyl)-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-fluorophenyl)furan-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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